1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-(4-(tert-Butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based compound featuring a 4-(tert-butyl)cyclohexyl substituent at the N1 position and a carbaldehyde group at the C4 position of the triazole ring.
Properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h8-10,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOOQKVBQNXYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a cyclohexane ring, which is known to have significant interactions in biological systems. The tert-butyl group attached to the cyclohexane ring is a bulky group, which can influence the compound’s interactions with its targets.
Mode of Action
For instance, the cyclohexane ring in the compound can adopt chair conformations, which can influence its interactions with other molecules. The compound also contains a triazole ring, which is known to participate in various chemical reactions.
Biochemical Pathways
For example, the cyclohexane ring can undergo E2 elimination reactions, which are important in various biochemical pathways.
Pharmacokinetics
The compound’s structure suggests that it could have significant bioavailability due to the presence of the cyclohexane and triazole rings, which are known to enhance the lipophilicity of compounds and thus facilitate their absorption and distribution.
Result of Action
The compound’s structure suggests that it could have a variety of effects, depending on its targets and the nature of its interactions with these targets.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by factors such as temperature and pH. Furthermore, the compound’s efficacy can be influenced by the presence of other molecules in its environment, which can either enhance or inhibit its interactions with its targets.
Biological Activity
1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2098070-80-3) is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, mechanisms of action, and specific case studies.
The synthesis of this compound typically involves the cycloaddition of azides and alkynes under copper(I) catalysis (CuAAC), a well-established method for generating triazole compounds. The chemical structure includes a triazole ring linked to a cyclohexyl group with a tert-butyl substituent and an aldehyde functional group, which may enhance its reactivity and biological interactions.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The presence of the triazole ring enhances the interaction with biological targets in microorganisms:
- Antifungal Effects : Triazole derivatives are commonly used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various triazole derivatives, compounds similar to this compound were assessed for their cytotoxic effects across different cancer cell lines. The results indicated significant growth inhibition in leukemia and solid tumor cell lines with mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| Triazole A | Jurkat | 0.65 | Apoptosis |
| Triazole B | K562 | 0.15 | DNA Damage |
Study 2: Antimicrobial Activity
A comparative study on various triazoles demonstrated that those containing bulky groups like tert-butyl showed enhanced antimicrobial efficacy against resistant strains of bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole C | E. coli | 12 μg/mL |
| Triazole D | S. aureus | 8 μg/mL |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound 1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde has been evaluated for its effectiveness against various bacterial and fungal strains. Studies suggest that the incorporation of the triazole ring enhances the compound's potency as an antifungal agent due to its interaction with microbial enzymes .
Cancer Research
Triazole derivatives have shown promise in cancer therapy. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. For example, certain studies have demonstrated that triazoles can act as inhibitors of angiogenesis, which is crucial for tumor growth and metastasis . The structure of this compound allows for modifications that can enhance its selectivity and efficacy against cancer cells.
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its functional groups can facilitate cross-linking in polymer networks, leading to materials suitable for high-performance applications .
Nanotechnology
In nanotechnology, triazole compounds are being utilized for their ability to stabilize metal nanoparticles. The compound can serve as a stabilizing agent during the synthesis of nanoparticles, which are used in various applications such as drug delivery systems and catalysts . The unique structural features of this compound contribute to the stability and functionality of these nanomaterials.
Agricultural Chemistry
Pesticide Development
The potential use of this compound in developing new agrochemicals has been investigated. Its triazole moiety is known to interfere with the biosynthesis of sterols in fungi, making it a candidate for fungicide formulation . Studies have shown that modifications to this compound can lead to enhanced efficacy against plant pathogens.
Case Studies and Research Findings
Comparison with Similar Compounds
Research Tools and Structural Analysis
The structural characterization of triazole derivatives often relies on crystallographic software such as SHELXL for refinement and WinGX/ORTEP for visualization . These tools are critical for confirming substituent geometry and electronic effects, which are pivotal in comparing analogs.
Preparation Methods
Synthesis of the 1-(4-(tert-butyl)cyclohexyl) Substituent
- The 4-(tert-butyl)cyclohexyl moiety can be introduced via nucleophilic substitution or cross-coupling reactions starting from 4-(tert-butyl)cyclohexyl halides or organometallic derivatives.
Formation of the 1,2,3-Triazole Core
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition: A terminal alkyne bearing the 4-(tert-butyl)cyclohexyl substituent can be reacted with an azide precursor to form the 1-substituted triazole ring. The azide would be designed to allow further functionalization at the 4-position.
For example, the alkyne could be 4-(tert-butyl)cyclohexylacetylene, reacted with an azido-substituted aldehyde or a protected aldehyde precursor.
Introduction of the Aldehyde Group at the 4-Position
Post-cycloaddition, selective oxidation or formylation at the 4-position of the triazole ring can be performed.
Alternatively, the aldehyde functionality can be introduced via the use of azides or alkynes already bearing protected aldehyde groups, which are deprotected after triazole formation.
Methods such as Vilsmeier-Haack formylation or directed lithiation followed by quenching with DMF are commonly used for formylation on heterocycles.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 4-(tert-butyl)cyclohexyl alkyne | From 4-(tert-butyl)cyclohexyl bromide via Sonogashira coupling or deprotonation and alkynylation | 4-(tert-butyl)cyclohexylacetylene |
| 2 | Copper(I)-catalyzed azide-alkyne cycloaddition | Reaction with azido-substituted precursor (e.g., azidoaldehyde or protected aldehyde azide) in presence of Cu(I) catalyst, solvent (e.g., THF, MeOH), room temperature to 60 °C | Formation of 1-(4-(tert-butyl)cyclohexyl)-1,2,3-triazole derivative |
| 3 | Deprotection or oxidation | If protected aldehyde used, deprotection under acidic/basic conditions; alternatively, oxidation with PCC or other mild oxidants | Formation of aldehyde at 4-position of triazole |
Data Table Summarizing Key Preparation Methods for Related Triazole Aldehydes
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| CuAAC with azido aldehydes | CuSO4/sodium ascorbate, THF/H2O, rt | 60-85 | High regioselectivity, mild conditions |
| Vilsmeier-Haack formylation | POCl3/DMF, 0-25 °C | 50-70 | Effective for formylation on triazole ring |
| Oxidation of hydroxymethyl triazoles | PCC or Dess–Martin periodinane, DCM, rt | 65-75 | Mild oxidation preserving triazole core |
| Cross-coupling for bulky substituents | Pd-catalyzed Sonogashira or Suzuki coupling | 55-80 | Enables introduction of cyclohexyl groups |
Research Findings and Considerations
The copper-catalyzed azide-alkyne cycloaddition remains the cornerstone for synthesizing 1-substituted 1,2,3-triazoles with high regioselectivity and functional group tolerance.
The bulky 4-(tert-butyl)cyclohexyl substituent may require optimized conditions to avoid steric hindrance affecting the cycloaddition efficiency.
Post-cycloaddition functionalization strategies, such as selective oxidation or formylation, must be carefully controlled to preserve the triazole ring integrity.
Solid-phase assisted synthesis and use of novel catalysts (e.g., β-cyclodextrin-supported copper catalysts) have been reported to improve yield and recyclability in triazole synthesis, which could be adapted for this compound.
Literature reports suggest that aldehyde-substituted triazoles are accessible via direct cycloaddition with azido aldehydes or via post-synthetic modifications, supporting the feasibility of the synthetic route for the target molecule.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent. The aldehyde proton appears at ~9.5–10.0 ppm, while tert-butyl protons resonate as a singlet at ~1.2 ppm .
- IR Spectroscopy : The aldehyde C=O stretch is observed at ~1700 cm⁻¹, and triazole C-N stretches at ~1500–1600 cm⁻¹ .
- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., [M⁺] at m/z 293.1) and fragmentation patterns .
What strategies mitigate steric hindrance during derivatization of the carbaldehyde group?
Advanced Research Question
- Nucleophilic Additions : Use bulky nucleophiles (e.g., Grignard reagents) to exploit the aldehyde's accessibility despite adjacent tert-butyl steric effects .
- Microwave-Assisted Synthesis : Accelerate reactions to overcome kinetic barriers .
- Protection/Deprotection : Temporarily protect the aldehyde as an acetal to perform substitutions on other functional groups .
How can biological activity data discrepancies in triazole-carbaldehyde derivatives be systematically analyzed?
Data Contradiction Analysis
Discrepancies often arise from:
- Substituent Effects : Compare bioactivity across analogs (e.g., ’s table shows antimicrobial activity varies with substituent size/polarity) .
- Assay Conditions : Standardize protocols (e.g., MIC values for antimicrobial assays) to control variables like pH or solvent .
- Computational Validation : Use molecular docking to correlate steric/electronic properties with observed activity trends .
What in vitro assays are suitable for evaluating the biological potential of this compound?
Basic Research Question
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
- Anti-inflammatory : COX-2 inhibition assays using ELISA .
- Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess therapeutic index .
How can computational modeling predict the carbaldehyde group’s reactivity in nucleophilic additions?
Advanced Research Question
- DFT Calculations : Optimize geometry to identify electrophilic sites (e.g., aldehyde carbon’s partial positive charge) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction transition states .
- Docking Studies : Predict binding affinities with target enzymes (e.g., aldose reductase for diabetes applications) .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Q. Methodological Answer
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
